1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl. It is a derivative of imidazo[1,5-a]pyridine, a bicyclic structure that is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process .
Chemical Reactions Analysis
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as antimicrobial, antiviral, and anticancer agents.
Chemical Biology: The compound is employed in the development of chemical probes to study biological processes and molecular interactions.
Material Science: It is used in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Industry: The compound serves as an intermediate in the production of pharmaceutical drugs and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid: This compound has a similar structure but lacks the hydrochloride group, which may affect its solubility and reactivity.
1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: The presence of a trifluoromethyl group introduces different electronic and steric effects, potentially altering the compound’s biological activity and chemical reactivity.
3-bromo-7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid: This compound contains a pyrazine ring instead of a pyridine ring, which may result in different pharmacological properties and applications.
Properties
Molecular Formula |
C8H10BrClN2O2 |
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Molecular Weight |
281.53 g/mol |
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13;/h1-4H2,(H,12,13);1H |
InChI Key |
VBSBZAUFCICEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=C2C(=O)O)Br)C1.Cl |
Origin of Product |
United States |
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